- Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt, Bioorganic & Medicinal Chemistry, 2007, 15(6), 2441-2452

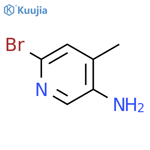

Cas no 929617-35-6 (5-bromo-1H-pyrazolo[3,4-c]pyridine)

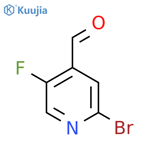

![5-bromo-1H-pyrazolo[3,4-c]pyridine structure](https://it.kuujia.com/scimg/cas/929617-35-6x500.png)

929617-35-6 structure

Nome del prodotto:5-bromo-1H-pyrazolo[3,4-c]pyridine

Numero CAS:929617-35-6

MF:C6H4BrN3

MW:198.020059585571

MDL:MFCD11518975

CID:796706

PubChem ID:45789778

5-bromo-1H-pyrazolo[3,4-c]pyridine Proprietà chimiche e fisiche

Nomi e identificatori

-

- 5-bromo-1H-pyrazolo[3,4-c]pyridine

- 1H-Pyrazolo[3,4-c]pyridine,5-bromo-

- 5-Bromo-1H-pyrazolo[3,4-c]pyridine (ACI)

- 929617-35-6

- SCHEMBL1601314

- BCP27935

- CS-0006627

- SCHEMBL17847959

- PS-5621

- STL557150

- 5-Bromo-2H-pyrazolo[3,4-c]pyridine

- DTXSID90672013

- EN300-210187

- PB20598

- 5-bromo-1H-pyrazolo[3,4-c]pyridine, AldrichCPR

- BBL103340

- DB-079445

- 1H-PYRAZOLO[3,4-C]PYRIDINE, 5-BROMO-

- AU-004/43501641

- MFCD11518975

- AVTKMQORQDZRPF-UHFFFAOYSA-N

- AKOS005266423

- AC-29619

- 5-Bromo-1H-pyrazolo[3,4-c]-pyridine

- SY038403

-

- MDL: MFCD11518975

- Inchi: 1S/C6H4BrN3/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H,9,10)

- Chiave InChI: AVTKMQORQDZRPF-UHFFFAOYSA-N

- Sorrisi: BrC1C=C2C(NN=C2)=CN=1

Proprietà calcolate

- Massa esatta: 196.95900

- Massa monoisotopica: 196.959

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 10

- Conta legami ruotabili: 0

- Complessità: 130

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 1.5

- Superficie polare topologica: 41.6A^2

Proprietà sperimentali

- Densità: 1.894

- Punto di ebollizione: 384°C at 760 mmHg

- Punto di infiammabilità: 186°C

- Indice di rifrazione: 1.745

- PSA: 41.57000

- LogP: 1.72040

5-bromo-1H-pyrazolo[3,4-c]pyridine Informazioni sulla sicurezza

- Codice categoria di pericolo: 22

-

Identificazione dei materiali pericolosi:

5-bromo-1H-pyrazolo[3,4-c]pyridine Dati doganali

- CODICE SA:2933990090

- Dati doganali:

Codice doganale cinese:

2933990090Panoramica:

293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

5-bromo-1H-pyrazolo[3,4-c]pyridine Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM101971-5g |

5-bromo-1H-pyrazolo[3,4-c]pyridine |

929617-35-6 | 95%+ | 5g |

$*** | 2023-05-29 | |

| ChemScence | CS-0006627-1g |

5-Bromo-1H-pyrazolo[3,4-c]pyridine |

929617-35-6 | 98.92% | 1g |

$31.0 | 2022-04-26 | |

| abcr | AB514931-5 g |

5-Bromo-1H-pyrazolo[3,4-c]pyridine, 95%; . |

929617-35-6 | 95% | 5g |

€279.00 | 2023-04-18 | |

| eNovation Chemicals LLC | D495272-5G |

5-bromo-1H-pyrazolo[3,4-c]pyridine |

929617-35-6 | 97% | 5g |

$105 | 2024-05-23 | |

| eNovation Chemicals LLC | D495272-25G |

5-bromo-1H-pyrazolo[3,4-c]pyridine |

929617-35-6 | 97% | 25g |

$320 | 2024-05-23 | |

| Enamine | EN300-210187-1.0g |

5-bromo-1H-pyrazolo[3,4-c]pyridine |

929617-35-6 | 95% | 1g |

$34.0 | 2023-05-31 | |

| Chemenu | CM101971-10g |

5-bromo-1H-pyrazolo[3,4-c]pyridine |

929617-35-6 | 95%+ | 10g |

$*** | 2023-05-29 | |

| ChemScence | CS-0006627-5g |

5-Bromo-1H-pyrazolo[3,4-c]pyridine |

929617-35-6 | 98.92% | 5g |

$105.0 | 2022-04-26 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H825932-5g |

5-bromo-1H-pyrazolo[3,4-c]pyridine |

929617-35-6 | ≥95% | 5g |

1,168.20 | 2021-05-17 | |

| TRC | B698808-250mg |

5-Bromo-1h-pyrazolo[3,4-c]pyridine |

929617-35-6 | 250mg |

$ 64.00 | 2023-04-18 |

5-bromo-1H-pyrazolo[3,4-c]pyridine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Sodium nitrite Solvents: Acetic acid , Water ; 15 min, rt; 3 d, rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Acetic acid , Sodium nitrite Solvents: Water ; 15 min; 2 d, rt

Riferimento

- Preparation of pyrazolo[3,4-c]pyridine compounds as Pim kinase inhibitors useful for treating disorders such as cancer, United States, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Acetic anhydride , Potassium acetate Solvents: Chloroform ; 1 h, 25 °C; 2 h, 70 °C → reflux; reflux → 25 °C

1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 12 h, 25 °C → reflux; reflux → 25 °C

1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C

1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 12 h, 25 °C → reflux; reflux → 25 °C

1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C

Riferimento

- 3-(1H-Pyrrolo[2,3-c]pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Iron , Hydrochloric acid Solvents: Ethanol , Water ; rt; 2 h, 65 °C

1.2 Reagents: Ammonium chloride Solvents: Ethanol , Water ; 3 h, 65 °C

1.3 Reagents: Potassium acetate Solvents: Chloroform ; rt; 2 h, rt → reflux; reflux → rt

1.4 Reagents: Isoamyl nitrite Catalysts: 18-Crown-6 ; 26 h, rt → reflux; reflux → rt

1.5 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt

1.2 Reagents: Ammonium chloride Solvents: Ethanol , Water ; 3 h, 65 °C

1.3 Reagents: Potassium acetate Solvents: Chloroform ; rt; 2 h, rt → reflux; reflux → rt

1.4 Reagents: Isoamyl nitrite Catalysts: 18-Crown-6 ; 26 h, rt → reflux; reflux → rt

1.5 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt

Riferimento

- Preparation of enantiomerically enriched aryloazol-2-yl cyanoethylamino parasiticidal compounds, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Acetic anhydride , Isoamyl nitrite , Potassium acetate , 18-Crown-6 Solvents: Toluene ; 20 h, 80 °C

1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt

1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt

Riferimento

- Discovery of (1H-Pyrazolo[3,4-c]pyridin-5-yl)sulfonamide Analogues as Hepatitis B Virus Capsid Assembly Modulators by Conformation Constraint, Journal of Medicinal Chemistry, 2020, 63(11), 6066-6089

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ; overnight, rt

1.2 Reagents: Acetic anhydride Solvents: Tetrahydrofuran ; overnight, reflux

1.3 Reagents: Acetic anhydride , Isoamyl nitrite , Potassium acetate Solvents: Toluene , 18-Crown-6 ; 80 °C

1.4 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; rt

1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6

1.2 Reagents: Acetic anhydride Solvents: Tetrahydrofuran ; overnight, reflux

1.3 Reagents: Acetic anhydride , Isoamyl nitrite , Potassium acetate Solvents: Toluene , 18-Crown-6 ; 80 °C

1.4 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; rt

1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6

Riferimento

- Preparation of the compounds and its application in treating hepatitis B, China, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Acetic anhydride , Potassium acetate Solvents: Chloroform ; 1 h, 25 °C; 2 h, 60 - 70 °C; 70 °C → 25 °C

1.2 Reagents: Isoamyl nitrite Catalysts: 18-Crown-6 ; 12 h, reflux; reflux → 25 °C

1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C

1.2 Reagents: Isoamyl nitrite Catalysts: 18-Crown-6 ; 12 h, reflux; reflux → 25 °C

1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C

Riferimento

- 3-(1H-Indol-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 13 h, rt

1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran , Water ; overnight, reflux

1.3 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ; rt → reflux; 40 min, reflux

1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran , Water ; overnight, reflux

1.3 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ; rt → reflux; 40 min, reflux

Riferimento

- Process for preparing indazole derivatives by activation of hydroxylamine, China, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Acetic acid , Sodium nitrite Solvents: Acetic acid ; overnight, rt

Riferimento

- Hypoglycemic agents containing condensed heterocyclic compounds as GPR119 agonists, Japan, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Sodium nitrite Solvents: Acetic acid ; overnight, rt

Riferimento

- Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists, Bioorganic & Medicinal Chemistry Letters, 2016, 26(15), 3441-3446

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Potassium carbonate , O-Methylhydroxylamine hydrochloride Solvents: Tetrahydrofuran ; overnight, rt

1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Water ; rt; overnight, reflux

1.3 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ; 30 min, reflux

1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Water ; rt; overnight, reflux

1.3 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ; 30 min, reflux

Riferimento

- An improved method for preparing 1H-pyrazolo[3,4-c]pyridine compounds, China, , ,

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Sodium nitrite Solvents: Acetic acid , Water ; 3 d, rt

Riferimento

- N-Aryl-1H-pyrazolopyridin-3-amine for inhibiting expression of MELK, and preparation method thereof, Korea, , ,

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Sodium nitrite Solvents: Acetic acid ; 0 °C → rt

Riferimento

- Discovery of 3,5-substituted 6-azaindazoles as potent pan-Pim inhibitors, Bioorganic & Medicinal Chemistry Letters, 2015, 25(22), 5258-5264

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Acetic anhydride , Potassium acetate Solvents: Chloroform ; 1 h, 25 °C; 2 h, 70 °C → reflux; reflux → 25 °C

1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 12 h, 25 °C → reflux; reflux → 25 °C

1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C

1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 12 h, 25 °C → reflux; reflux → 25 °C

1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C

Riferimento

- 3-(1H-Pyrrolo[3,2-c]pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,

Metodo di produzione 15

Condizioni di reazione

1.1 Reagents: Sodium nitrite Solvents: Acetic acid ; 0 °C; overnight, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

Riferimento

- Preparation of pyrazolopyridines as T-type calcium channel antagonists and uses thereof, World Intellectual Property Organization, , ,

Metodo di produzione 16

Condizioni di reazione

1.1 Reagents: Acetic anhydride , Potassium acetate Solvents: Chloroform ; 1 h, 25 °C; 2 h, > 70 °C; reflux → 25 °C

1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 25 °C → reflux; 12 h, reflux; reflux → 25 °C

1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C

1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 25 °C → reflux; 12 h, reflux; reflux → 25 °C

1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C

Riferimento

- 3-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,

Metodo di produzione 17

Condizioni di reazione

1.1 Reagents: Sodium nitrite Solvents: Acetic acid ; overnight, rt

Riferimento

- Preparation of 4-piperidinyl-condensed heterocyclic compounds as GPR119 agonists, World Intellectual Property Organization, , ,

5-bromo-1H-pyrazolo[3,4-c]pyridine Raw materials

- 6-Bromo-4-methylpyridin-3-amine

- Methoxyamine hydrochloride

- 2-bromo-4-methyl-5-nitro-pyridine

- 2-bromo-5-fluoropyridine-4-carbaldehyde

- Acetamide, N-(6-bromo-4-methyl-3-pyridinyl)-

5-bromo-1H-pyrazolo[3,4-c]pyridine Preparation Products

5-bromo-1H-pyrazolo[3,4-c]pyridine Letteratura correlata

-

Chilakapati Madhu,Bappaditya Roy,Pandeeswar Makam,Thimmaiah Govindaraju Chem. Commun., 2018,54, 2280-2283

-

Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149

-

Eri Nagabuchi,Masashi Takahashi,Hatsumi Mori Chem. Commun., 2014,50, 2481-2483

-

Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

929617-35-6 (5-bromo-1H-pyrazolo[3,4-c]pyridine) Prodotti correlati

- 2648924-40-5((2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-(1H-imidazol-4-yl)propanoic acid)

- 1806052-43-6(3-Bromo-5-cyano-2-(difluoromethyl)pyridine-4-acetonitrile)

- 1311317-00-6(1-(6-Phenylpyridazin-3-yl)-1,4-diazepane hydrobromide)

- 1384428-86-7(2-bromo-N-(2-methyl-2-morpholino-propyl)acetamide;hydrobromide)

- 1082847-50-4(3-(7-Ethyl-1H-indol-3-yl)-3-oxopropanenitrile)

- 2763899-01-8((4S)-2-(2,6-dichlorophenyl)-3-[(prop-2-en-1-yloxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid)

- 179627-11-3(2-Propenoic acid, 3-[4-[(methylamino)carbonyl]phenyl]-, (2E)-)

- 1206980-54-2(4-(Trifluoromethoxy)pyridin-2-amine)

- 2171271-94-4((2R)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-4-hydroxybutanoic acid)

- 13167-16-3((but-3-en-1-yl)cyclopentane)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:929617-35-6)5-bromo-1H-pyrazolo[3,4-c]pyridine

Purezza:99%/99%

Quantità:25g/100g

Prezzo ($):163.0/612.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:929617-35-6)5-bromo-1H-pyrazolo[3,4-c]pyridine

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta